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Tributylaluminum chemical properties and structure

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Compound of Interest		
Compound Name:	Aluminum, tributyl-	
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Tributylaluminum: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of tributylaluminum (TBA). The information is curated for professionals in research and development who utilize organoaluminum compounds.

Chemical Structure and Bonding

Tributylaluminum, a member of the trialkylaluminum family, is an organometallic compound with the chemical formula $Al(C_4H_9)_3$. The aluminum center is electron-deficient, possessing a vacant p-orbital, which makes it a potent Lewis acid. This electronic characteristic is central to its reactivity.

In the liquid phase and in non-coordinating solvents, tributylaluminum exists predominantly as a dimer, $[Al_2(C_4H_9)_6]$. This dimeric structure features bridging butyl groups, where two butyl groups form three-center, two-electron bonds between the two aluminum atoms. The remaining butyl groups are terminal, bonded to a single aluminum atom. The bridging Al-C bonds are typically longer than the terminal Al-C bonds. Molecular dynamics simulations suggest that the steric bulk of the butyl groups can influence the Al-C-Al bond angle in the dimer, potentially narrowing it compared to smaller trialkylaluminum compounds like trimethylaluminum.



Physical and Chemical Properties

Tributylaluminum is a colorless, pyrophoric liquid that reacts violently with air and water. Its physical and chemical properties are summarized in the tables below.

Physical Properties

Property Property	Value	Source(s)
Molecular Weight	198.32 g/mol	
Appearance	Colorless liquid	
Melting Point	-76 °C	Sigma-Aldrich
Boiling Point	110 °C at 10 mmHg	Sigma-Aldrich
Density	0.823 g/mL at 25 °C	Sigma-Aldrich
Viscosity	4.3 cP at 25 °C	Gelest, Inc.
Solubility	Soluble in aromatic and saturated aliphatic and alicyclic hydrocarbons.	American Elements

Safety and Reactivity

Property	Description	Source(s)
Pyrophoricity	Spontaneously ignites on exposure to air.	
Reactivity with Water	Reacts violently with water, releasing flammable butane gas.	
Lewis Acidity	Strong Lewis acid, readily forms adducts with Lewis bases such as ethers, amines, and phosphines.	

Spectroscopic and Thermal Analysis



NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of tributylaluminum.

- ¹H NMR: The proton NMR spectrum of tributylaluminum in an inert solvent like benzene-d₆ would show signals corresponding to the butyl groups. Due to the dynamic exchange between bridging and terminal butyl groups in the dimeric structure, the signals may appear broad at room temperature. The chemical shifts are expected in the aliphatic region.
- ¹³C NMR: Similar to the ¹H NMR, the ¹³C NMR spectrum would display peaks for the butyl carbons. The chemical shifts would be characteristic of sp³ hybridized carbons bonded to an electropositive aluminum atom.
- ²⁷Al NMR: The ²⁷Al NMR spectrum is particularly informative for studying the coordination environment of the aluminum center. For a four-coordinate aluminum atom in an organoaluminum compound, a broad signal is typically observed.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the characteristic vibrational modes of the C-H and Al-C bonds in tributylaluminum. The spectrum would be dominated by strong absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the butyl groups. Weaker bands corresponding to Al-C stretching and bending vibrations would be observed at lower frequencies.

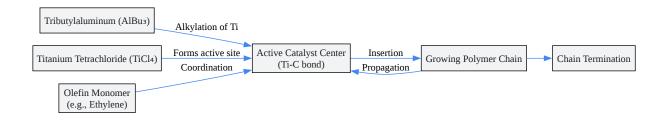
Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of tributylaluminum. TGA can determine the decomposition temperature and provide information about the volatile byproducts. DSC can be used to measure the heat flow associated with thermal events such as decomposition.

Key Reactions and Mechanisms Ziegler-Natta Polymerization



Tributylaluminum is widely used as a co-catalyst in Ziegler-Natta polymerization of olefins like ethylene and propylene. In this process, TBA activates the transition metal catalyst (e.g., titanium tetrachloride) and acts as a chain transfer agent to control the molecular weight of the resulting polymer.



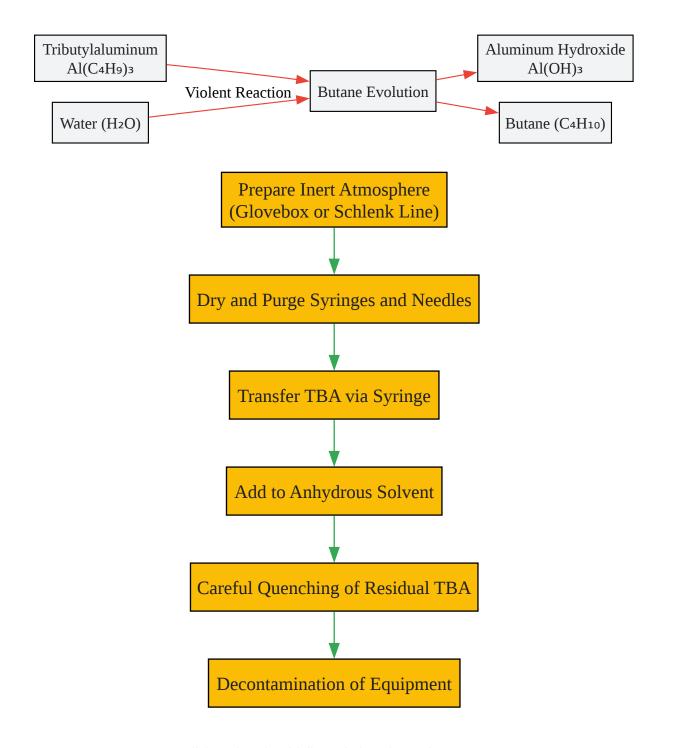
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Ziegler-Natta Polymerization Pathway

Reaction with Water

Tributylaluminum reacts violently with water in an exothermic reaction to form aluminum hydroxide and butane gas. This reaction underscores the need for stringent anhydrous conditions when handling TBA.





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